molecular formula C9H10ClNO2S B2923296 4-(5-Chlorothiophene-2-carbonyl)morpholine CAS No. 774574-91-3

4-(5-Chlorothiophene-2-carbonyl)morpholine

Cat. No.: B2923296
CAS No.: 774574-91-3
M. Wt: 231.69
InChI Key: MNGWDKFCAWGETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(5-Chlorothiophene-2-carbonyl)morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Chlorothiophene-2-carbonyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Chlorothiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

4-(5-Chlorothiophene-2-carbonyl)morpholine can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its combination of the morpholine ring and the chlorothiophene moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(12)11-3-5-13-6-4-11/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGWDKFCAWGETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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